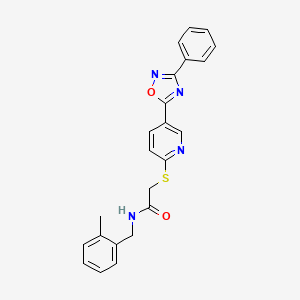
5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline” is a boronic ester derivative. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, similar compounds such as “tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate” have been synthesized from 5-bromoindole as raw material .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H NMR, 13C NMR, MS, and FT-IR. DFT is used to computationally optimize the structure of compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Suzuki Cross-Coupling Reaction : This compound is used in the Suzuki cross-coupling reaction for the introduction of aryl and vinyl substituents in quinoline derivatives. This methodology enables regioselective modifications of quinoline compounds, demonstrating its utility in organic synthesis (Babudri et al., 2006).
Boric Acid Ester Intermediates : It acts as a boric acid ester intermediate in chemical synthesis. The structure of such intermediates is confirmed by various spectroscopic techniques, including FTIR, NMR, and mass spectrometry, and their properties are explored through X-ray diffraction and DFT studies (Huang et al., 2021).
Crystallography and Conformational Analysis
Molecular and Crystal Structure Studies : The compound is used in studies involving crystallography and conformational analysis. DFT calculations are employed to compare the molecular structure with X-ray diffraction values, providing insights into the physicochemical properties and molecular structures (Wu et al., 2021).
Analysis of Molecular Electrostatic Potential : The compound is involved in studies analyzing the molecular electrostatic potential and frontier molecular orbitals, offering a deeper understanding of its physicochemical characteristics (Liao et al., 2022).
Material Science and Polymer Synthesis
Building Block for Biologically Active Derivatives : It serves as a building block in the synthesis of biologically active derivatives, demonstrating its importance in the field of drug and material synthesis (Büttner et al., 2007).
Precursor for High-Performance Semiconducting Polymers : The compound is used as a precursor in the synthesis of semiconducting polymers, indicating its role in the development of advanced materials (Kawashima et al., 2013).
Eigenschaften
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-8-5-9-13-11(12)7-6-10-17-13/h5,8-9,17H,6-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFBKUQBZJAEBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCCNC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2058157-09-6 |
Source


|
| Record name | 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one](/img/structure/B2580417.png)
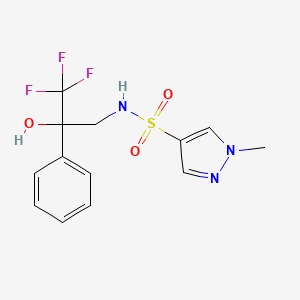
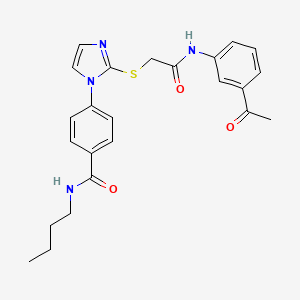
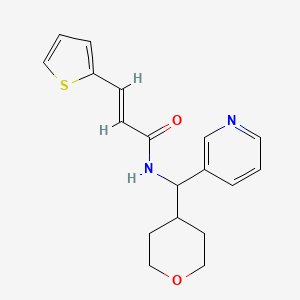
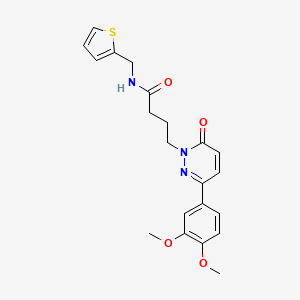

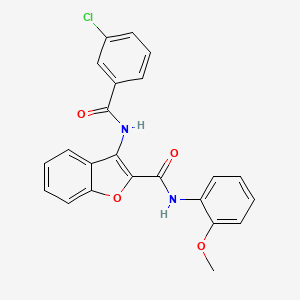
![N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide;hydrochloride](/img/structure/B2580429.png)
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride](/img/structure/B2580431.png)

